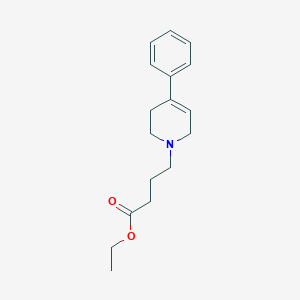
Ethyl 4-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)butanoate is a synthetic organic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)butanoate typically involves multi-step organic reactions. One common method is the Hantzsch synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine. The reaction conditions often require a solvent such as ethanol and may be catalyzed by acids or bases.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)butanoate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the dihydropyridine ring to a pyridine ring.
Reduction: Reduction reactions can further hydrogenate the dihydropyridine ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the ester group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyridine derivative, while reduction may produce a fully hydrogenated compound.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a calcium channel blocker, which can affect muscle contraction and neurotransmitter release.
Medicine: Investigated for its potential therapeutic effects in treating cardiovascular diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Ethyl 4-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)butanoate involves its interaction with molecular targets such as calcium channels. By binding to these channels, it can modulate their activity, leading to effects on muscle contraction and neurotransmitter release. The specific pathways involved may include the inhibition of calcium influx into cells.
Comparación Con Compuestos Similares
Similar Compounds
Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.
Amlodipine: A widely used antihypertensive agent.
Nicardipine: Known for its vasodilatory effects.
Uniqueness
Ethyl 4-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)butanoate is unique due to its specific structural features, which may confer distinct biological activities and therapeutic potential compared to other dihydropyridine derivatives.
Propiedades
Número CAS |
819862-71-0 |
|---|---|
Fórmula molecular |
C17H23NO2 |
Peso molecular |
273.37 g/mol |
Nombre IUPAC |
ethyl 4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butanoate |
InChI |
InChI=1S/C17H23NO2/c1-2-20-17(19)9-6-12-18-13-10-16(11-14-18)15-7-4-3-5-8-15/h3-5,7-8,10H,2,6,9,11-14H2,1H3 |
Clave InChI |
DBYDLVLAMIGNAF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCCN1CCC(=CC1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3,5-Bis(2-aminoethyl)phenyl]methanol](/img/structure/B12530775.png)

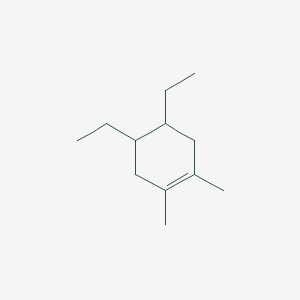

![1H,5H-Imidazo[1,5-C][1,3,5]oxadiazepine](/img/structure/B12530820.png)
![4-chloro-3-[(3R)-5-chloro-1-[(2,4-dimethoxyphenyl)methyl]-3-methyl-2-oxoindol-3-yl]-N-ethyl-N-(pyridin-3-ylmethyl)benzamide;hydrochloride](/img/structure/B12530827.png)
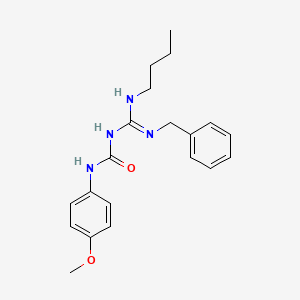
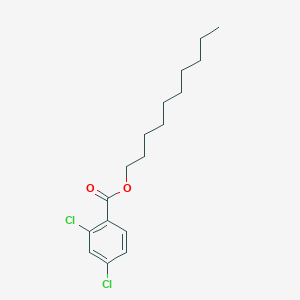
![2,4-Bis[(4-nitrophenyl)methoxy]-6-phenyl-1,3,5-triazine](/img/structure/B12530845.png)
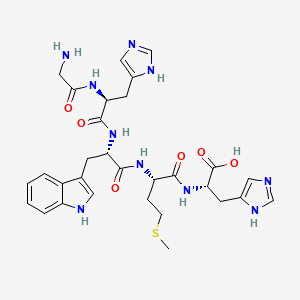
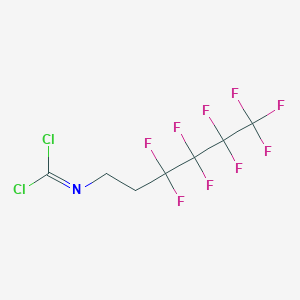
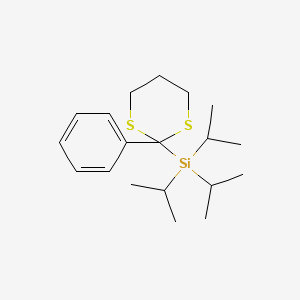
![L-Proline, 4-hydroxy-5-[(phenylmethoxy)methyl]-, (4S,5R)-](/img/structure/B12530856.png)
